

Application Notes & Experimental Protocols: 3-(Trifluoromethyl)-7-azaindole-7-oxide

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-7-azaindole-7-oxide

Cat. No.: B1532605

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For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide to **3-(Trifluoromethyl)-7-azaindole-7-oxide**, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a privileged structure, frequently incorporated into kinase inhibitors and other therapeutic agents due to its unique electronic properties and ability to form key hydrogen bond interactions with biological targets.^{[1][2][3][4]} The introduction of a trifluoromethyl group at the C3-position can enhance metabolic stability, membrane permeability, and binding affinity. Furthermore, the N-oxide moiety on the pyridine ring not only modulates the electronic character of the scaffold but also serves as a versatile synthetic handle for further functionalization, particularly for introducing substituents at the C4-position.^{[5][6]}

This guide details the chemical properties, synthesis, and analytical characterization of **3-(Trifluoromethyl)-7-azaindole-7-oxide**. It further provides detailed, step-by-step protocols for its application in foundational drug discovery assays, including kinase inhibition screening and cellular proliferation analysis. The causality behind experimental choices is explained, offering field-proven insights to enable researchers to effectively utilize this compound in their research endeavors.

Compound Profile & Chemical Properties

3-(Trifluoromethyl)-7-azaindole-7-oxide is a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The strategic placement of the electron-withdrawing trifluoromethyl group and the polar N-oxide functionality creates a unique scaffold for probing biological systems.

Property	Value	Source
Molecular Formula	C ₈ H ₅ F ₃ N ₂ O	[7]
Molecular Weight	202.14 g/mol	[7]
IUPAC Name	3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide	
CAS Number	892414-48-1	
Appearance	Pale solid (predicted)	[8]
Storage	Store at room temperature, sealed in a dry environment.	[9]

Safety Information:

- Pictograms: GHS07 (Exclamation mark)
- Signal Word: Warning
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis & Characterization

The synthesis of **3-(Trifluoromethyl)-7-azaindole-7-oxide** is typically achieved through the N-oxidation of the parent 3-(Trifluoromethyl)-7-azaindole. This precursor can be synthesized via

several routes, often involving the construction of the pyrrole ring onto a functionalized pyridine. [10] The subsequent N-oxidation is a critical step. Below are two robust protocols adapted for this specific molecule, based on established methods for 7-azaindole oxidation.[8]

Protocol 2.1: Synthesis via m-CPBA Oxidation

This method utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for creating N-oxides.

Rationale: m-CPBA is a reliable reagent that is relatively easy to handle. The reaction proceeds cleanly, often with straightforward purification. Dichloromethane (DCM) is an excellent solvent for both the starting material and the reagent.

Materials:

- 3-(Trifluoromethyl)-7-azaindole
- meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Trifluoromethyl)-7-azaindole (1.0 equivalent) in anhydrous DCM.
- Cool the solution to 0°C in an ice bath.
- In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.

- Slowly add the m-CPBA solution dropwise to the cooled 7-azaindole solution over 30-60 minutes. Maintain the temperature at 0°C to control the exothermic reaction.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess m-CPBA. Stir vigorously until gas evolution ceases.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure **3-(Trifluoromethyl)-7-azaindole-7-oxide**.

Protocol 2.2: Synthesis via Hydrogen Peroxide

This protocol presents a more environmentally benign alternative using hydrogen peroxide. It is adapted from a high-yield patented procedure for the parent 7-azaindole N-oxide.^[8]

Rationale: Hydrogen peroxide is an inexpensive and "green" oxidizing agent, with water as its only byproduct. This method avoids chlorinated reagents and byproducts.

Materials:

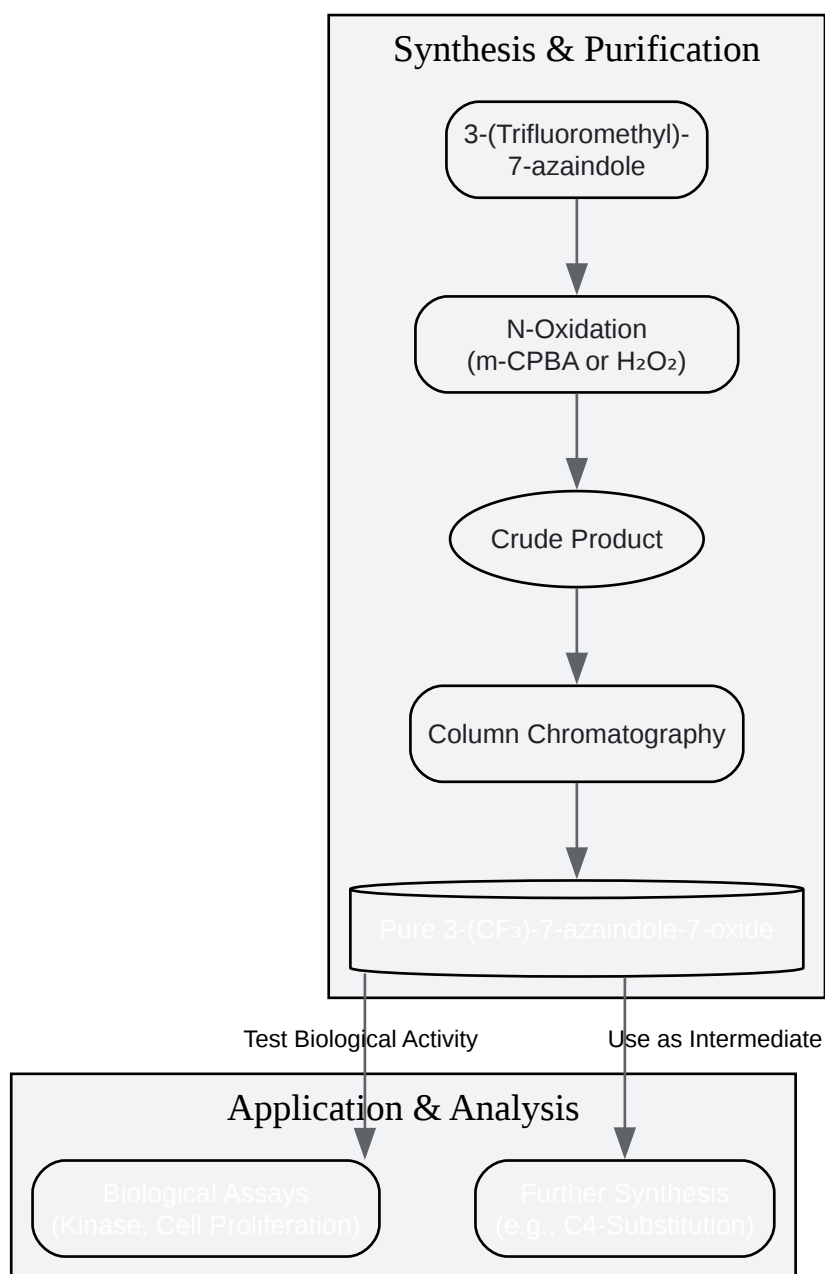
- 3-(Trifluoromethyl)-7-azaindole
- Hydrogen Peroxide (30-50% aqueous solution)

- Tetrahydrofuran (THF) or Acetic Acid
- n-Hexane
- Ice bath

Procedure:

- In a round-bottom flask, dissolve 3-(Trifluoromethyl)-7-azaindole (1.0 equivalent) in THF.
- Cool the solution to 5-10°C using an ice bath.
- Carefully and slowly add hydrogen peroxide (1.2-1.5 equivalents) to the solution. Caution: This addition can be exothermic.
- Allow the reaction mixture to slowly warm to room temperature and then stir for 3-5 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture. If precipitation of the product occurs, proceed to step 7. If not, slowly add n-hexane to induce precipitation.
- Collect the resulting solid by filtration.
- Wash the filter cake with cold n-hexane.
- Dry the solid under vacuum to obtain **3-(Trifluoromethyl)-7-azaindole-7-oxide**.

Diagram: Synthetic Workflow A generalized workflow for the synthesis and subsequent application of the title compound.



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Caption: Synthesis and Application Workflow.

Protocol 2.3: Analytical Characterization

Unambiguous structural confirmation is critical.[11] A combination of spectroscopic methods should be employed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3). The spectrum will confirm the presence of aromatic protons. The N-oxidation will induce downfield shifts of the pyridine ring protons (H4, H5, H6) compared to the non-oxidized precursor.
- ^{19}F NMR: This is essential for confirming the trifluoromethyl group. A singlet is expected.
- ^{13}C NMR: Provides information on the carbon skeleton. The CF_3 carbon will appear as a quartet due to C-F coupling.

B. Mass Spectrometry (MS)

- Technique: Use Electrospray Ionization (ESI) for high-resolution mass spectrometry (HRMS).
- Expected Mass: Calculate the exact mass for the protonated molecule $[\text{M}+\text{H}]^+$. For $\text{C}_8\text{H}_5\text{F}_3\text{N}_2\text{O}$, the theoretical monoisotopic mass is 202.0354 Da.^[7] The observed mass should be within a 5 ppm error.

C. High-Performance Liquid Chromatography (HPLC)

- Purpose: To assess the purity of the synthesized compound.
- Typical Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with 0.1% formic acid or trifluoroacetic acid added to improve peak shape.
 - Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 280 nm).
- Outcome: A pure sample should show a single major peak.

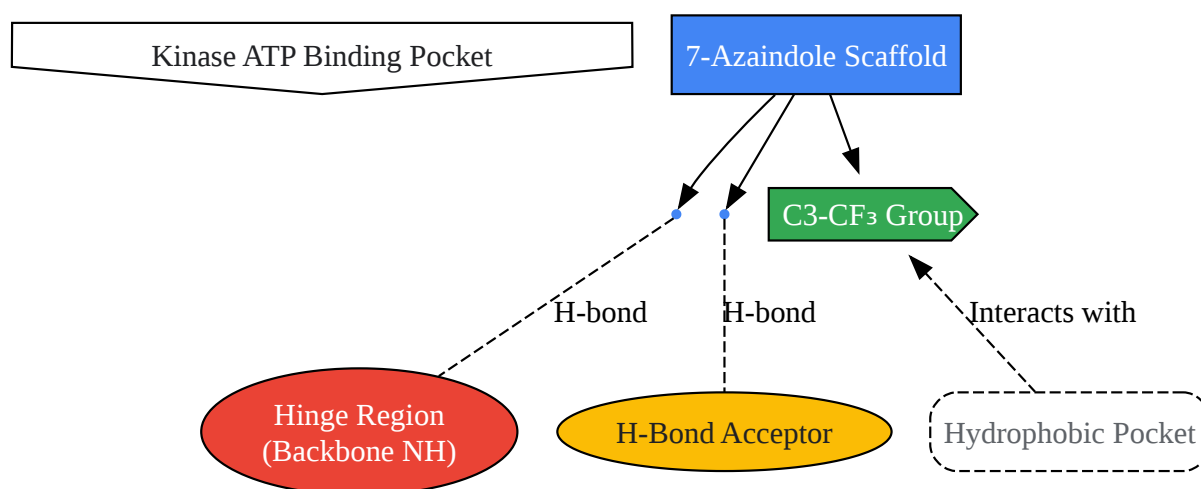
Biological Context & Applications

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly for targeting protein kinases.[1][3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[12] 7-azaindole derivatives have led to FDA-approved drugs like Vemurafenib (a BRAF kinase inhibitor).[3] The N-oxide functionality can be a key pharmacophoric element or a precursor for further derivatization to optimize potency and selectivity.[5][8]

Derivatives of 7-azaindole have shown potent activity against a range of targets, including:

- PI3K/AKT/mTOR pathway components[12]
- Fibroblast Growth Factor Receptor 4 (FGFR4)[13]
- Cyclin-dependent kinases (CDKs)[3]
- HIV Reverse Transcriptase[14]

Given this context, **3-(Trifluoromethyl)-7-azaindole-7-oxide** is a prime candidate for screening against a panel of kinases and for evaluation in cancer cell proliferation assays.



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